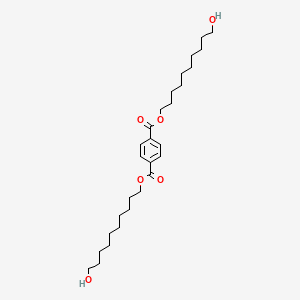
Bis(10-hydroxydecyl) benzene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(10-hydroxydecyl) benzene-1,4-dicarboxylate is an organic compound with the molecular formula C28H46O6 . It is a diester derived from benzene-1,4-dicarboxylic acid and 10-hydroxydecyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(10-hydroxydecyl) benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 10-hydroxydecyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
化学反应分析
Types of Reactions
Bis(10-hydroxydecyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters and amides.
科学研究应用
Bis(10-hydroxydecyl) benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in the formulation of pharmaceuticals and therapeutic agents.
Industry: Utilized as a plasticizer in the production of flexible polymers and as an additive in lubricants
作用机制
The mechanism of action of bis(10-hydroxydecyl) benzene-1,4-dicarboxylate involves its interaction with molecular targets through its ester and hydroxyl functional groups. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in drug delivery systems, the compound can enhance the solubility and bioavailability of active pharmaceutical ingredients .
相似化合物的比较
Similar Compounds
Bis(2-ethylhexyl) benzene-1,4-dicarboxylate: Commonly used as a plasticizer with similar applications in flexible polymers.
Bis(decyl and dodecyl) benzene-1,2-dicarboxylate: Another ester with comparable properties and uses.
Uniqueness
Bis(10-hydroxydecyl) benzene-1,4-dicarboxylate is unique due to its specific hydroxyl and ester functional groups, which provide distinct chemical reactivity and compatibility with various applications. Its longer hydrocarbon chain also imparts different physical properties, such as increased hydrophobicity and flexibility .
属性
CAS 编号 |
61370-14-7 |
|---|---|
分子式 |
C28H46O6 |
分子量 |
478.7 g/mol |
IUPAC 名称 |
bis(10-hydroxydecyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C28H46O6/c29-21-13-9-5-1-3-7-11-15-23-33-27(31)25-17-19-26(20-18-25)28(32)34-24-16-12-8-4-2-6-10-14-22-30/h17-20,29-30H,1-16,21-24H2 |
InChI 键 |
SKQOHGUOYJKMHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)OCCCCCCCCCCO)C(=O)OCCCCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




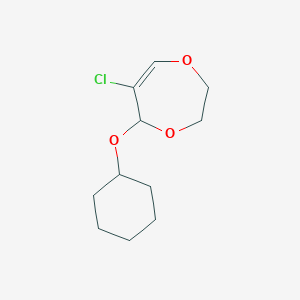
![2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B14589890.png)
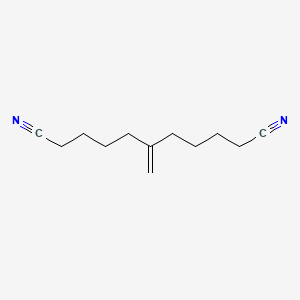
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14589904.png)

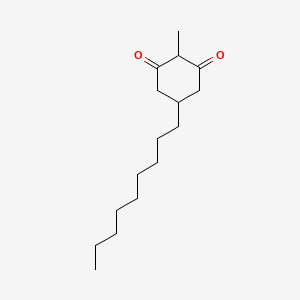
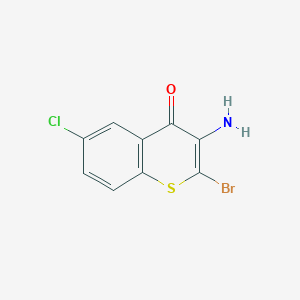
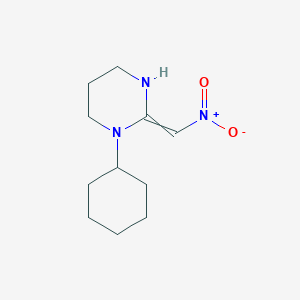

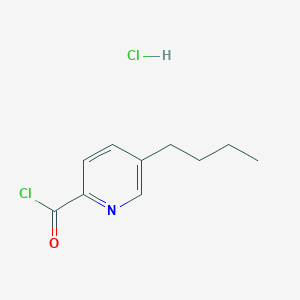
![Bicyclo[2.2.1]heptan-7-ol;4-nitrobenzoic acid](/img/structure/B14589953.png)
![6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione](/img/structure/B14589965.png)
